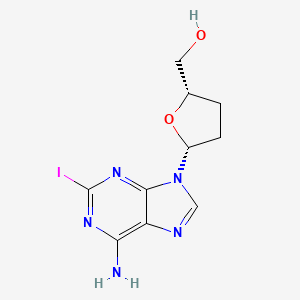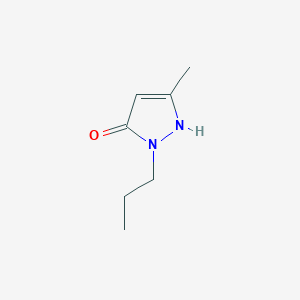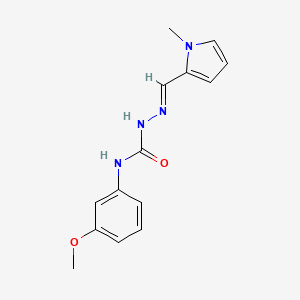
2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine is a chemical compound with the molecular formula C16H21Cl2N3. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with appropriate alkylating agents. One common method involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents for treating various diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine
- 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
- 2-chloro-N-(4-chlorobutyl)-N-isobutyl-4-quinazolinamine
Uniqueness
2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorobutyl and isobutyl groups in the quinazoline scaffold enhances its potential for diverse applications in medicinal chemistry and biological research .
Propiedades
Número CAS |
84347-18-2 |
|---|---|
Fórmula molecular |
C16H21Cl2N3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-12(2)11-21(10-6-5-9-17)15-13-7-3-4-8-14(13)19-16(18)20-15/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Clave InChI |
NMMKYYPHUNXXLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
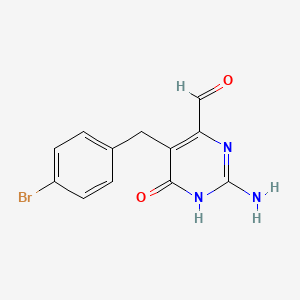
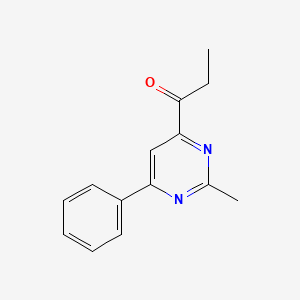
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)
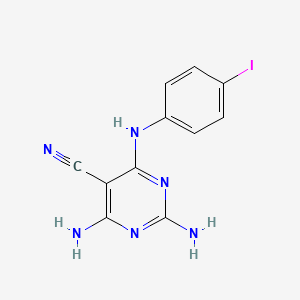
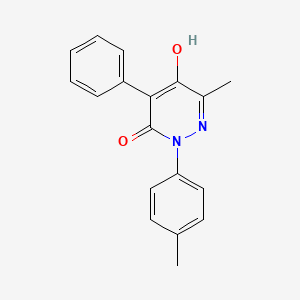
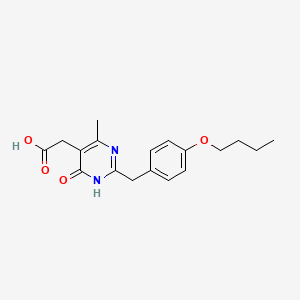
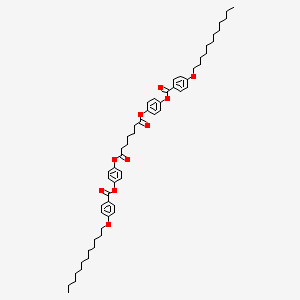
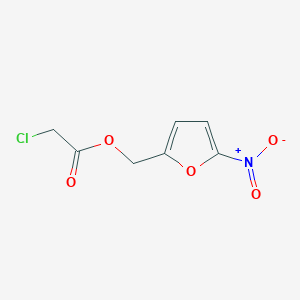
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
